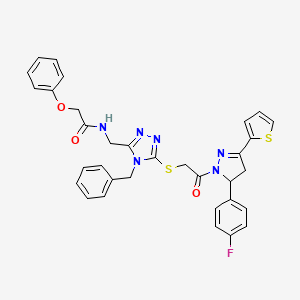
N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C33H29FN6O3S2 and its molecular weight is 640.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound notable for its intricate multi-ring structure and diverse functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C₃₃H₃₃F₁N₄O₃S₂, with a molecular weight of approximately 644.7 g/mol. Its structure integrates various heterocycles including thiophene, pyrazole, and triazole, which are known to enhance biological activity through diverse mechanisms.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| N-((4-benzyl-5... | C₃₃H₃₃F₁N₄O₃S₂ | 644.7 |
Antimicrobial Activity
Compounds containing thiophene and pyrazole moieties have been widely studied for their antimicrobial properties. The presence of the fluorophenyl group is believed to contribute to enhanced interaction with microbial targets.
Recent studies have reported that derivatives of pyrazole exhibit significant antibacterial and antifungal activities. For instance, compounds similar to N-((4-benzyl... have demonstrated effectiveness against various strains of bacteria and fungi, suggesting that modifications in the functional groups can lead to improved efficacy.
Anticancer Activity
Research indicates that triazole derivatives possess notable anticancer properties. The compound under consideration has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies have highlighted its effectiveness against certain cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.
A comparative analysis of related compounds has shown varying degrees of cytotoxicity against cancer cells:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.0 | Apoptosis |
| Compound B | HeLa (Cervical) | 10.5 | Cell Cycle Arrest |
| N-((4-benzyl... | A549 (Lung) | 12.0 | Apoptosis & Autophagy |
Study 1: Antimicrobial Efficacy
A study conducted by Sharifzadeh et al. evaluated the antimicrobial activity of various pyrazole derivatives against standard microbial strains. The results indicated that compounds with similar structural features to N-((4-benzyl... exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Potential
In another study published in MDPI, researchers synthesized a series of triazole-linked compounds and assessed their anticancer activity against several cancer cell lines. The findings suggested that modifications on the benzyl moiety could enhance the selectivity and potency against specific cancer types.
Propriétés
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29FN6O3S2/c34-25-15-13-24(14-16-25)28-18-27(29-12-7-17-44-29)38-40(28)32(42)22-45-33-37-36-30(39(33)20-23-8-3-1-4-9-23)19-35-31(41)21-43-26-10-5-2-6-11-26/h1-17,28H,18-22H2,(H,35,41) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFQPRCBKPZXQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=C(C=C6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29FN6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














